3,5-Dibromo-2-methoxypyrazine
Overview
Description
3,5-Dibromo-2-methoxypyrazine is an organic compound with the molecular formula C5H4Br2N2O It is a derivative of pyrazine, characterized by the presence of two bromine atoms and a methoxy group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxypyrazine typically involves the bromination of 2-methoxypyrazine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 5 positions of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives. Reduction reactions can also be performed to remove the bromine atoms, yielding dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives of 2-methoxypyrazine.
Oxidation Products: Oxidized derivatives may include pyrazine N-oxides.
Reduction Products: Dehalogenated pyrazine derivatives.
Scientific Research Applications
3,5-Dibromo-2-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biomolecules.
Medicine: Research into potential pharmaceutical applications includes the investigation of its biological activity and potential therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2-methoxypyrazine exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.
Comparison with Similar Compounds
- 2,5-Dibromo-3-methoxypyrazine
- 3,5-Dichloro-2-methoxypyrazine
- 3,5-Dibromo-2-hydroxypyrazine
Comparison: 3,5-Dibromo-2-methoxypyrazine is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity and properties. Compared to its chlorinated analogs, the bromine atoms provide different steric and electronic effects, influencing the compound’s behavior in chemical reactions. The methoxy group also differentiates it from hydroxylated derivatives, affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
3,5-dibromo-2-methoxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODAPRNRDPTFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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